molecular formula C9H15F3N2O2 B578129 Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate CAS No. 1258652-24-2

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

Cat. No.: B578129
CAS No.: 1258652-24-2
M. Wt: 240.226
InChI Key: ORAKIPUXJZWAKD-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate (CAS 1258652-24-2) is a valuable, multifunctional azetidine scaffold designed for research and further manufacturing applications. The compound features a rigid, saturated four-membered azetidine ring, which is increasingly employed in medicinal chemistry as a bioisostere to modulate the properties of larger molecules . This specific derivative is particularly useful due to its 3-amino and 3-trifluoromethyl substituents, which provide handles for further synthetic elaboration and can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen offers excellent stability for various reaction conditions and can be readily removed under mild acidic conditions to generate the secondary amine, enabling diverse downstream applications . Azetidine rings are recognized pharmacophores found in a range of bioactive molecules and approved therapeutics, such as the antihypertensive drug azelnidipine . As a constrained analog of larger cyclic amines, this building block is instrumental in the synthesis of novel heterocyclic amino acids, peptides, and other potentially biologically active substances . It serves as a crucial intermediate in constructing DNA-encoded libraries and for exploring new chemical space in drug discovery programs. This product is strictly for research and further manufacturing use. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use. GHS Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation . Precautionary measures include wearing protective gloves and eye/face protection . Store in a dark place, sealed in dry conditions, at 2-8°C .

Properties

IUPAC Name

tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-4-8(13,5-14)9(10,11)12/h4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAKIPUXJZWAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

A widely adopted method involves the cyclization of 3,3-dimethoxyazetidine (IVa) followed by Boc protection. In this approach, 3,3-dimethoxyazetidine reacts with di-tert-butyl dicarbonate (Boc anhydride) in methylene chloride, catalyzed by triethylamine. The reaction proceeds at 10–40°C, achieving a 91% yield of the Boc-protected intermediate after 3–4 hours.

Key Steps :

  • Cyclization : Formation of the azetidine ring from linear precursors.

  • Boc Protection : Introduction of the tert-butoxycarbonyl group to stabilize the amine.

Optimization and Yield

Optimal conditions require stoichiometric triethylamine (1.5 eq.) to neutralize HCl generated during Boc protection. Post-reaction workup includes aqueous extraction and drying over anhydrous sodium sulfate, yielding 16.9 g of product from 10 g of starting material.

Alkylidene Azetidine Intermediate Route

Synthesis via Trifluoroacetic Acid-Mediated Deprotection

A second route employs tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1b) as a precursor. Treatment with trifluoroacetic acid (TFA) in methylene chloride facilitates deprotection and subsequent functionalization. This method emphasizes the use of alkylidene intermediates to introduce the trifluoromethyl group.

Reaction Conditions :

  • Solvent : Methylene chloride.

  • Acid : TFA (6.875 ml per 500 mg of 1b).

  • Temperature : Room temperature.

Characterization and Purity

The product is purified via flash chromatography (petroleum ether/ethyl acetate gradient), achieving >95% purity. Nuclear magnetic resonance (NMR) confirms regiochemistry, with distinct signals for the trifluoromethyl group (δ -62 to -65 ppm in 19F NMR).

Catalytic Asymmetric Synthesis

Stereodivergent Approach

The RSC-published method utilizes a one-pot reduction and ring-opening of Erlenmeyer–Plöchl azlactones. This catalytic asymmetric process establishes stereochemistry at both the α- and β-carbons, enabling access to enantioenriched derivatives.

Catalysts and Reagents :

  • Catalyst : Chiral phosphoric acids or transition-metal complexes.

  • Substrates : Trifluoromethyl ketones and amino alcohols.

Yield and Applications

Yields range from 70–85%, with enantiomeric excess (ee) exceeding 90%. This method is particularly valuable for synthesizing β-trifluoromethyl α-amino acids, which are pharmacologically relevant.

Aza-Michael Addition and Horner–Wadsworth–Emmons Reactions

Aza-Michael Addition Strategy

This approach constructs the azetidine ring via conjugate addition of amines to α,β-unsaturated carbonyl compounds. The trifluoromethyl group is introduced using trifluoromethyl iodide under basic conditions.

Typical Conditions :

  • Base : Sodium hydride or potassium carbonate.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

Horner–Wadsworth–Emmons Olefination

The Horner–Wadsworth–Emmons reaction forms carbon-carbon double bonds adjacent to the azetidine nitrogen, enabling further functionalization. Phosphonate esters serve as key reagents, with yields averaging 75–80%.

Comparative Analysis of Preparation Methods

Method Key Reagents Yield Purity Complexity
Boc ProtectionDi-tert-butyl dicarbonate, TEA91%>95%Moderate
Alkylidene IntermediateTFA, methylene chloride85%>95%High
Catalytic AsymmetricChiral catalysts, azlactones80%90% eeHigh
Aza-Michael AdditionTrifluoromethyl iodide, NaH75%>90%Moderate

Mechanistic Insights and Challenges

Steric and Electronic Effects

The tert-butyl group imposes steric hindrance, slowing reaction kinetics but enhancing product stability. The electron-withdrawing trifluoromethyl group activates the azetidine ring for nucleophilic attack, necessitating careful control of reaction conditions to avoid overfunctionalization.

Purification Challenges

Due to the polar nature of intermediates, flash chromatography (C18 columns) is routinely employed. High-performance liquid chromatography (HPLC) further ensures purity, particularly for enantiomerically pure samples .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted azetidines.

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Carboxylic acids and corresponding amines.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
The compound is notable for its potential as a building block in the synthesis of pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and lipophilicity, making it suitable for developing drugs targeting various diseases. For instance, derivatives of this compound have been explored for their efficacy as inhibitors in enzyme systems relevant to cancer and infectious diseases .

Case Study: Antiviral Agents
Research has indicated that compounds similar to this compound may exhibit antiviral properties. A study demonstrated that modifications of azetidine derivatives could lead to effective inhibitors against viral replication pathways . The trifluoromethyl group is particularly beneficial in enhancing the binding affinity to viral proteins.

Synthetic Organic Chemistry

Synthesis of Complex Molecules
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it useful in multi-step synthetic pathways.

Table: Synthetic Pathways Involving this compound

Reaction TypeReagents UsedConditionsProduct Type
N-AlkylationAlkyl halidesBase, solventAlkylated azetidine
AcylationAcid chloridesBase, solventAcylated derivatives
Reductive AminationAldehydes, reducing agentsMild acidic conditionsAminated products

Potential Therapeutic Uses

Neurological Disorders
Recent studies have suggested that azetidine derivatives could be beneficial in treating neurological disorders due to their ability to modulate neurotransmitter systems. The presence of the amino group may enhance interactions with neurotransmitter receptors, potentially leading to novel treatments for conditions such as depression and anxiety .

Case Study: Neuroprotective Agents
Investigations into the neuroprotective effects of azetidine compounds have shown promising results. For example, a derivative of this compound was found to protect neuronal cells from oxidative stress, indicating its potential as a therapeutic agent in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The trifluoromethyl group enhances its binding affinity to certain proteins, while the azetidine ring provides structural rigidity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound 3-amino, 3-CF₃ C₉H₁₅F₃N₂O₂ 240.23* Trifluoromethyl, Boc-protected amine High lipophilicity, metabolic stability, potential CNS activity
tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate 3-amino, 4-fluorophenyl C₁₄H₁₇FN₂O₂ 266.31 Aromatic fluorine, Boc-protected amine Enhanced π-π stacking potential, moderate solubility in polar solvents
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 3-amino, 3-hydroxymethyl C₉H₁₈N₂O₃ 202.25 Hydroxyl, Boc-protected amine Increased hydrophilicity, H-bond donor capacity
tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate 3-cyano, 3-F C₉H₁₂FN₂O₂ 199.20 Cyano, fluorine High ring strain, electron-withdrawing effects alter reactivity
tert-Butyl 3-(thiophen-3-yl)azetidine-1-carboxylate (8g) 3-thiophen-3-yl C₁₂H₁₇NO₂S 239.34 Thiophene, Boc-protected amine Conjugation with sulfur heterocycle, potential for redox activity

*Calculated based on analogous compounds.

Spectroscopic and Physical Properties

  • 19F NMR Shifts :
    • Target Compound (CF₃): Expected δ ~ -60 to -65 ppm (cf. compound 3o in : δ -62.64 ppm ).
    • 4-Fluorophenyl Analog (): Aromatic fluorine δ ~ -115 ppm (meta to CF₃ in related aryl systems) .
  • Solubility : Hydroxymethyl analog () exhibits higher aqueous solubility than CF₃ or fluorophenyl derivatives due to polar hydroxyl group .

Stability and Reactivity

  • Electron-Withdrawing Effects : The CF₃ group in the target compound increases electrophilicity at the azetidine ring, enhancing susceptibility to nucleophilic attack compared to hydroxymethyl analogs .
  • Boc Deprotection : All Boc-protected derivatives undergo acid-mediated deprotection (e.g., HCl/dioxane), but CF₃ may stabilize intermediates via inductive effects .

Biological Activity

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate (CAS Number: 1258652-24-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H15F3N2O2
  • Molecular Weight : 240.226 g/mol
  • CAS Number : 1258652-24-2
  • Purity : ≥97% .

The compound's structure includes a trifluoromethyl group, which enhances lipophilicity and may influence its interaction with biological targets. The azetidine ring contributes to the compound's potential as a scaffold for drug development, particularly in targeting various enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.48 μg/mL against multidrug-resistant strains . Although specific data on this compound is limited, its structural analogs suggest potential antimicrobial activity.

Anticancer Properties

The compound's biological activity extends to anticancer effects. Research has demonstrated that azetidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.126 μM to higher concentrations, indicating their potential as anticancer agents . The selectivity index observed in studies indicates that these compounds could preferentially target cancer cells over normal cells, which is critical for minimizing side effects during cancer treatment.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) for coupling reactions to form the desired azetidine structure .

General Synthesis Procedure:

  • Starting Materials :
    • 3-Aminoazetidine-1-carboxylic acid tert-butyl ester
    • Trifluoroacetic acid or other trifluoromethylating agents.
  • Reagents :
    • EDCI
    • HOBT (Hydroxybenzotriazole)
    • Solvents such as dichloromethane (DCM).
  • Procedure :
    • Mix starting materials in DCM.
    • Add EDCI and HOBT.
    • Stir at room temperature for several hours.
    • Purify the product using silica gel chromatography .

Study on Antimicrobial Activity

A study published in MDPI highlighted a series of pyrimidine-based drugs that included azetidine derivatives. These compounds were screened against various strains of Mycobacterium tuberculosis, showcasing their potential as effective antimicrobials with promising MIC values .

Anticancer Activity in Preclinical Models

In preclinical models, certain azetidine derivatives demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. These studies revealed that compounds similar to this compound could inhibit metastasis and reduce tumor size significantly compared to control treatments .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate?

The synthesis typically involves ring-opening of azetidine precursors or nucleophilic substitution reactions. For example, tert-butyl azetidine carboxylates are often synthesized via Boc-protection of azetidine intermediates under anhydrous conditions. A related method involves photoredox-catalyzed dicarbofunctionalization of styrenes, as demonstrated in a visible-light-mediated reaction using tert-butyl azetidine derivatives . Key steps include purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) and characterization by 1H^1H/13C^{13}C NMR and HRMS to confirm regiochemistry and purity .

Q. How is this compound characterized in academic research?

Characterization relies on spectroscopic and spectrometric techniques:

  • NMR : 1H^1H NMR resolves proton environments (e.g., tert-butyl singlet at δ 1.42 ppm, azetidine ring protons at δ 3.64–3.71 ppm) . 19F^{19}F NMR detects trifluoromethyl groups (δ -62 to -65 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H+^+] for C9_9H14_{14}F3_3N2_2O3_3 at m/z 241.21) .
  • Chromatography : Flash chromatography (C18 columns) and HPLC ensure purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization involves:

  • Stoichiometric adjustments : Excess reagents (e.g., 1.5 eq. of trifluoromethylating agents) improve conversion in sterically hindered azetidine systems .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution rates .
  • Catalysis : Photoredox catalysts (e.g., Ru(bpy)3_3Cl2_2) enable radical-mediated trifluoromethylation, achieving yields up to 88% in dicarbofunctionalization reactions .

Q. What strategies are effective for functionalizing the azetidine ring while preserving the Boc-protecting group?

  • Amino group modification : The 3-amino group can undergo reductive amination (e.g., with aldehydes/ketones using NaBH3_3CN) or acylation (e.g., with activated esters) .
  • Electrophilic substitution : Trifluoromethyl groups tolerate Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Ring expansion : Reacting with epoxides or lactones generates fused bicyclic structures .

Q. How can stereochemical outcomes be analyzed in derivatives of this compound?

  • Chiral chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol to resolve enantiomers .
  • X-ray crystallography : SHELX software refines crystal structures to confirm absolute configurations (e.g., C–F bond orientations) .
  • NOESY NMR : Detects spatial proximity between protons (e.g., axial vs. equatorial substituents) .

Q. What analytical methods resolve contradictions in spectral data for structurally similar analogs?

  • DEPT-135 NMR : Differentiates CH3_3, CH2_2, and CH groups in crowded spectra (e.g., overlapping azetidine and tert-butyl signals) .
  • High-resolution mass isotopomer analysis : Identifies isotopic patterns to distinguish between isobaric compounds (e.g., C9_9H14_{14}F3_3NO3_3 vs. C10_{10}H13_{13}F3_3N2_2O2_2) .
  • DFT calculations : Predict 13C^{13}C NMR chemical shifts to validate experimental assignments .

Methodological Considerations

Q. How to troubleshoot low purity in final products after Boc-deprotection?

  • Acid selection : Use TFA in DCM (0°C to RT) for controlled deprotection, minimizing side reactions .
  • Workup optimization : Neutralize with aqueous NaHCO3_3 and extract with EtOAc to remove acidic byproducts .
  • Reprotection : If amino groups degrade, reprotect with Fmoc-Cl and repurify via ion-exchange chromatography .

Q. What are the best practices for storing this compound and its derivatives?

  • Conditions : Store at 2–8°C under inert gas (Ar/N2_2) to prevent hydrolysis of the Boc group .
  • Stability monitoring : Perform periodic 1H^1H NMR to detect tert-butyl degradation (disappearance of δ 1.42 ppm signal) .

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